2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Overview
Description
2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
A comprehensive review on the synthesis methods for tricyclic 1,2,3,4-tetrahydrocarbazoles, which include 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, outlines various synthetic techniques such as conventional, microwave, and catalyzed methods. These methodologies offer insights into achieving high yields and selectivity in the preparation of tetrahydrocarbazoles, aiding both synthetic and medicinal chemists in the design of new biologically active compounds (Kumar, Kumar, & Chowdhary, 2022).
Catalytic Cascade Reactions
The Palladium-catalyzed cascade reactions, facilitating the annulative π-extension of indoles to carbazoles through C–H bond activation, present a modern approach to constructing fused aromatic systems. This technique is pivotal for the synthesis of functional materials relevant in material science, biomedical research, and various industries, showcasing carbazole's utility in applications such as photovoltaic cells and fluorescent polymers (Dinda, Bhunia, & Jana, 2020).
Environmental Impact
A study on halogenated indigo dyes revealed the environmental presence of halogenated carbazoles, including this compound derivatives. This research highlights the anthropogenic sources of these compounds in the environment, correlating their production with their detection in environmental sediments, thus underlining the necessity for monitoring and understanding the ecological impact of synthetic carbazole derivatives (Parette et al., 2015).
Light Emitting Applications
Carbazole-based molecules, particularly those incorporating this compound, are pivotal in the development of organic light-emitting diodes (OLEDs). Their donor-acceptor structures, combined with bipolar charge transport properties, have been extensively explored for their photophysical properties and performance in OLEDs, underscoring the versatility of carbazole derivatives in advanced electronic applications (Ledwon, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is the 5-HT3 receptor . This receptor is a type of serotonin receptor, and it plays a crucial role in the regulation of neurotransmission in the central and peripheral nervous system .
Mode of Action
This compound acts as a selective and reversible antagonist of the 5-HT3 receptor . By binding to these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .
Biochemical Pathways
The compound’s action on the 5-HT3 receptor affects the serotonergic pathways in the body . By blocking the action of serotonin at these receptors, it can prevent the initiation of reflexes that lead to nausea and vomiting .
Pharmacokinetics
It is known to be slightly soluble in dmso and methanol . Its melting point is 224-226°C, and its boiling point is predicted to be 386.3±11.0 °C .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of nausea and vomiting . By blocking the 5-HT3 receptors, it prevents the initiation of reflexes that lead to these symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry room at room temperature to maintain its stability . Furthermore, its solubility in different solvents can affect its bioavailability and hence its efficacy .
Biochemical Analysis
Biochemical Properties
2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its antimycobacterial activity
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene expression and cellular metabolism can lead to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes. These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic processes within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its efficacy and role in cellular processes .
Properties
IUPAC Name |
2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-14(2)7-11-13(12(16)8-14)9-5-3-4-6-10(9)15-11/h3-6,15H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWHDVCYDYQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.